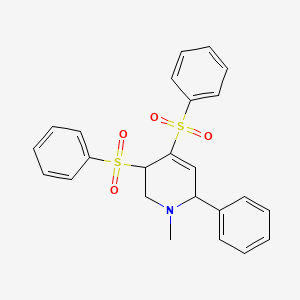
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridine ring substituted with methyl, phenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and organometallic reagents.
Sulfonylation: The final step involves the introduction of phenylsulfonyl groups through sulfonylation reactions. This can be achieved by reacting the intermediate compound with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
Scientific Research Applications
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: The compound is explored for its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine: Lacks the phenyl group at the 6-position.
6-Phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine: Lacks the methyl group at the 1-position.
1-Methyl-6-phenyl-3,4-diphenylsulfonyl-1,2,3,6-tetrahydropyridine: Contains different substituents at the 3 and 4 positions.
Uniqueness
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23NO4S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3,4-bis(benzenesulfonyl)-1-methyl-6-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H23NO4S2/c1-25-18-24(31(28,29)21-15-9-4-10-16-21)23(17-22(25)19-11-5-2-6-12-19)30(26,27)20-13-7-3-8-14-20/h2-17,22,24H,18H2,1H3 |
InChI Key |
YNAPHZNHYCSQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















